TAS4464, chemically known as 7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is a novel and highly potent small molecule inhibitor of NEDD8-activating enzyme (NAE). [, , , , , , , , , , , , ] Developed by Taiho Pharmaceutical Co., Ltd., TAS4464 exhibits high selectivity for NAE compared to other E1 enzymes like ubiquitin-activating enzyme (UAE) and SUMO-activating enzyme (SAE). [, , , , ] This selectivity makes it a valuable tool in scientific research for investigating the roles of NAE and the NEDD8 conjugation pathway in various cellular processes and disease models.
Note: While TAS4464 has shown promise in preclinical studies, its safety and efficacy in humans are still under investigation in clinical trials. [] Further research is essential to translate these promising preclinical findings into effective and safe therapies for cancer patients.
TAS4464 is a novel small molecule that functions as a potent inhibitor of the NEDD8-activating enzyme, which plays a crucial role in the neddylation pathway. This pathway is essential for the regulation of cullin-RING ubiquitin ligases, which are involved in the ubiquitin-proteasome system responsible for protein degradation and cellular homeostasis. The inhibition of NEDD8-activating enzyme by TAS4464 leads to the accumulation of substrates that are normally degraded by these ligases, thereby exerting antitumor effects across various cancer types, including multiple myeloma and acute myeloid leukemia.
TAS4464 was developed by Taiho Pharmaceutical Co., Ltd. as part of ongoing research into targeted cancer therapies. It is classified as a small molecule inhibitor specifically targeting the NEDD8-activating enzyme, distinguishing it from other E1 inhibitors like MLN4924, which has been previously studied for similar applications .
The synthesis of TAS4464 involves advanced organic chemistry techniques to ensure high purity and efficacy. The compound's structure was confirmed through techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, with purity levels exceeding 99% as measured by High-Performance Liquid Chromatography (HPLC) . The synthetic route is characterized by careful selection of reagents and conditions to optimize yield and minimize by-products.
The molecular structure of TAS4464 is critical to its function as an inhibitor. It features specific functional groups that facilitate its interaction with the NEDD8-activating enzyme. While detailed structural data is proprietary, studies indicate that TAS4464 forms adducts with NEDD8 during its inhibitory action, impacting the neddylation process within cells .
TAS4464 primarily acts through competitive inhibition of the NEDD8-activating enzyme. This inhibition prevents the neddylation of cullin proteins, leading to the stabilization and accumulation of their substrates. The resultant biochemical reactions involve decreased levels of neddylated proteins such as cullin1 and UBC12, which are essential for the functioning of cullin-RING ubiquitin ligases . The compound's ability to induce apoptosis in cancer cells is linked to its modulation of various signaling pathways associated with cell survival and proliferation.
The mechanism of action for TAS4464 involves several key processes:
While specific physical properties such as melting point or solubility are not extensively documented in available literature, TAS4464 has been noted for its stability in biological systems and prolonged target inhibition when administered intermittently in preclinical models . Its chemical properties include high specificity for the NEDD8-activating enzyme compared to other E1 enzymes.
TAS4464 has shown promising results in preclinical studies for various applications:
Neddylation is a critical post-translational modification involving the covalent attachment of the ubiquitin-like protein NEDD8 (Neural precursor cell Expressed Developmentally Down-regulated 8) to specific substrate proteins. This enzymatic cascade is orchestrated by a dedicated E1-E2-E3 system: The E1 enzyme NEDD8-activating enzyme (NAE, a heterodimer of APPBP1 and UBA3 subunits) activates NEDD8 in an ATP-dependent manner. Subsequently, NEDD8 is transferred to one of two E2 conjugating enzymes (UBE2M or UBE2F), and finally linked to substrates via E3 ligases like RBX1/2 [7] [10]. Unlike ubiquitination, which primarily targets proteins for proteasomal degradation, neddylation predominantly induces conformational changes that modulate substrate activity, stability, protein-protein interactions, and subcellular localization. Physiologically, this pathway is indispensable for maintaining cellular homeostasis by regulating fundamental processes such as cell cycle progression, DNA repair, signal transduction, and stress responses [7] [10].
The best-characterized substrates of neddylation are the cullin family proteins (CUL1-9), which serve as molecular scaffolds for Cullin-RING Ligases (CRLs). CRLs constitute the largest family of E3 ubiquitin ligases, responsible for the ubiquitination of ~20% of cellular proteins targeted for proteasomal degradation. Neddylation of a conserved lysine residue in the cullin C-terminal domain induces a critical conformational change: It displaces the inhibitory protein CAND1 (Cullin-Associated and Neddylation-Dissociated 1) and facilitates the recruitment of ubiquitin-loaded E2 enzymes to the RING component RBX1/2. This process activates the CRL complex, enabling efficient substrate ubiquitination [4] [7] [10]. Consequently, NAE acts as a master regulator of the ubiquitin-proteasome system (UPS) by controlling CRL activity. Key CRL substrates include cell cycle regulators (e.g., p21, p27, CDT1), transcription factors (e.g., NRF2, NF-κB inhibitors like IκBα), and oncogenic signaling molecules, whose timely degradation is crucial for normal cellular function [4] [5] [8].
Component | Gene Symbol(s) | Primary Function in Neddylation/CRL Pathway |
---|---|---|
E1: NAE | NAE1, UBA3 | Activates NEDD8 via adenylation; transfers NEDD8 to E2 enzymes. |
E2 Conjugating Enzymes | UBE2M (UBC12), UBE2F | Accept NEDD8 from E1; collaborate with E3s for substrate conjugation. |
Major E3 Ligases | RBX1 (ROC1), RBX2 (SAG) | Catalyze transfer of NEDD8 from E2 to cullin substrates (primary CRL activators). |
Cullin Substrates | CUL1, CUL2, CUL3, CUL4A/B, CUL5 | Scaffold proteins for CRLs; neddylation induces conformational change activating ubiquitin ligase activity. |
CRL Regulatory Protein | CAND1 | Binds unneddylated cullins, inhibiting CRL assembly; displaced upon neddylation. |
The neddylation pathway is frequently hyperactivated across diverse human cancers, contributing to tumorigenesis and progression. Overexpression of NEDD8, NAE subunits (NAE1, UBA3), E2 enzymes (UBE2M, UBE2F), and E3 ligases (RBX1/2) has been documented in numerous malignancies, including acute myeloid leukemia (AML), multiple myeloma (MM), breast cancer, lung cancer, and hepatocellular carcinoma. This overexpression often correlates with advanced disease stage, therapeutic resistance, and poor patient prognosis [1] [3] [7]. Mechanistically, hyper-neddylation drives oncogenesis through several key mechanisms:
The frequent dysregulation and oncogenic dependency on the neddylation pathway in cancers provide a compelling therapeutic rationale for targeting NAE. Inhibition of NAE offers a unique mechanism of action:
Accumulated CRL Substrate | Biological Function | Consequence of Accumulation Upon NAE Inhibition | Relevant Cancer Context |
---|---|---|---|
CDT1 | DNA replication licensing factor. | DNA re-replication, DNA damage, S phase arrest. | Broad spectrum. |
p21 (CDKN1A) | Cyclin-dependent kinase inhibitor. | Cell cycle arrest (G1/S, G2/M). | Broad spectrum. |
p27 (CDKN1B) | Cyclin-dependent kinase inhibitor. | Cell cycle arrest (G1/S). | Broad spectrum. |
Phospho-IκBα (p-IκBα) | Inhibitor of NF-κB transcription factor. | Inhibition of canonical NF-κB signaling; reduced expression of pro-survival genes. | Multiple Myeloma, Lymphoma, Solid Tumors. |
Phospho-p100 (p-p100) | Precursor/inhibitor of non-canonical NF-κB (p52). | Inhibition of non-canonical NF-κB signaling. | Multiple Myeloma. |
NOXA (PMAIP1) | Pro-apoptotic BCL-2 family protein. | Activation of intrinsic apoptosis pathway via BAK/BAX. | AML, Multiple Myeloma. |
c-Myc | Transcription factor (regulates proliferation, metabolism). | Downregulation of anti-apoptotic c-FLIP; Upregulation of pro-apoptotic NOXA. | AML. |
Nrf2 | Master regulator of antioxidant response. | Increased oxidative stress (contribution context-dependent). | Solid Tumors. |
TAS4464 exemplifies this therapeutic approach. It is a potent, highly selective small-molecule inhibitor of NAE with an IC₅₀ of 0.955 nM in cell-free assays [1] [2] [9]. Its molecular structure (C₂₁H₂₃FN₆O₆S, MW: 506.51 g/mol, CAS: 1848959-10-3) enables tight binding to the NAE-NEDD8 complex, effectively halting the neddylation cascade. Preclinical studies demonstrate that TAS4464 treatment induces rapid and sustained de-neddylation of cullins, leading to the accumulation of the aforementioned CRL substrates, ultimately triggering cell cycle arrest, DNA damage, and apoptosis in a wide array of cancer cell lines and patient-derived cells [1] [5] [8]. Its significant antitumor activity, particularly in hematologic malignancies, and its ability to synergize with standard-of-care agents underscore its potential as a novel cancer therapeutic [1] [5] [8].
Property | Details |
---|---|
Chemical Name | Not fully specified in sources (Proprietary compound) |
Synonyms | TAS-4464; TAS4464 |
CAS Number | 1848959-10-3 |
Molecular Formula | C₂₁H₂₃FN₆O₆S |
Molecular Weight | 506.51 g/mol |
Mechanism of Action | Potent, selective, covalent inhibitor of NEDD8-activating enzyme (NAE). |
IC₅₀ (NAE, cell-free) | 0.955 nM |
Primary Effect | Inhibition of cullin neddylation → CRL inactivation → CRL substrate accumulation. |
Key Accumulated Substrates | p-IκBα, p-p100, CDT1, p21, p27, NOXA, c-Myc. |
In Vitro Activity | Widespread antiproliferative activity; potent against hematologic malignancy lines (AML, MM) and solid tumor-derived/patient-derived cells. |
In Vivo Activity | Prominent antitumor activity in human tumor xenograft models (hematologic and solid) upon IV administration (e.g., 75-100 mg/kg). |
Reported Synergies | Bortezomib, lenalidomide/dexamethasone, daratumumab, elotuzumab (in MM); enhances apoptosis in AML. |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7